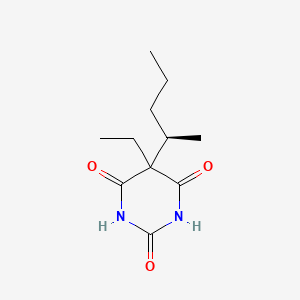
4-n-Pentanoyl-4-n'-octanoyloxyazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-n-Pentanoyl-4-n’-octanoyloxyazobenzene is an organic compound with the molecular formula C25H32N2O3 and a molecular weight of 408.5332 g/mol . This compound belongs to the class of azobenzenes, which are characterized by the presence of a diazene group (N=N) linking two phenyl rings. Azobenzenes are known for their photoisomerization properties, making them useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Pentanoyl-4-n’-octanoyloxyazobenzene typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.
Acylation: The azobenzene core is acylated using pentanoyl chloride and octanoyl chloride in the presence of a base such as pyridine to introduce the pentanoyl and octanoyloxy groups.
Industrial Production Methods
Industrial production of 4-n-Pentanoyl-4-n’-octanoyloxyazobenzene follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-n-Pentanoyl-4-n’-octanoyloxyazobenzene undergoes various chemical reactions, including:
Photoisomerization: The compound can undergo reversible photoisomerization between the trans and cis forms upon exposure to UV and visible light.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Photoisomerization: UV light (365 nm) for trans-to-cis isomerization and visible light (450 nm) for cis-to-trans isomerization.
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Major Products Formed
Photoisomerization: Cis and trans isomers of 4-n-Pentanoyl-4-n’-octanoyloxyazobenzene.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-n-Pentanoyl-4-n’-octanoyloxyazobenzene has a wide range of scientific research applications, including:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Employed in the study of photoresponsive biomolecules and their interactions with biological systems.
Medicine: Investigated for potential use in photodynamic therapy and drug delivery systems.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 4-n-Pentanoyl-4-n’-octanoyloxyazobenzene involves its ability to undergo photoisomerization. Upon exposure to UV light, the compound transitions from the trans to the cis form, resulting in a change in its molecular geometry and properties. This photoisomerization process can be reversed by exposure to visible light. The molecular targets and pathways involved in this process include the diazene group (N=N) and the phenyl rings, which undergo conformational changes during the isomerization.
Vergleich Mit ähnlichen Verbindungen
4-n-Pentanoyl-4-n’-octanoyloxyazobenzene can be compared with other similar compounds, such as:
4-n-Pentanoyl-4-n’-ethanoyloxyazobenzene: Similar structure but with an ethanoyloxy group instead of an octanoyloxy group.
4-n-Pentanoyl-4-n’-dodecanoyloxyazobenzene: Similar structure but with a dodecanoyloxy group instead of an octanoyloxy group.
4-n-Pentanoyl-4-n’-octadecanoyloxyazobenzene: Similar structure but with an octadecanoyloxy group instead of an octanoyloxy group.
These compounds share similar photoisomerization properties but differ in their alkyl chain lengths, which can affect their physical and chemical properties, such as solubility and melting points.
Eigenschaften
CAS-Nummer |
120103-01-7 |
|---|---|
Molekularformel |
C25H32N2O3 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] octanoate |
InChI |
InChI=1S/C25H32N2O3/c1-3-5-7-8-9-11-25(29)30-23-18-16-22(17-19-23)27-26-21-14-12-20(13-15-21)24(28)10-6-4-2/h12-19H,3-11H2,1-2H3 |
InChI-Schlüssel |
SIIBFBDEHWHOOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



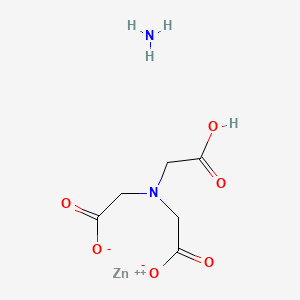
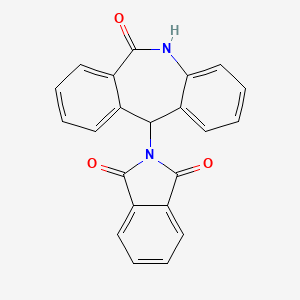
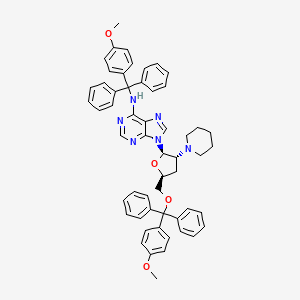

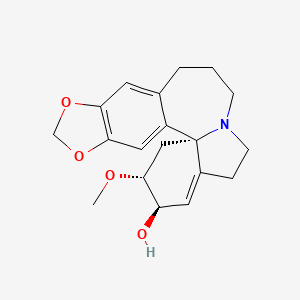
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
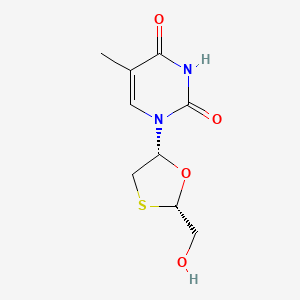
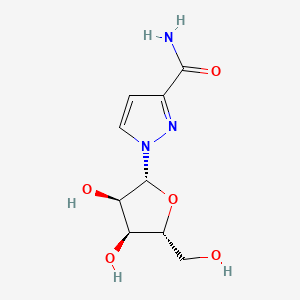
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)
![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)

